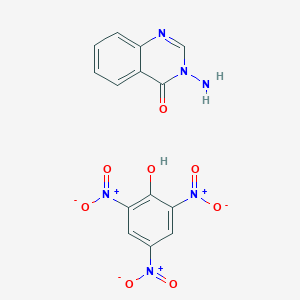

3-Aminoquinazolin-4-one;2,4,6-trinitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Aminoquinazolin-4-one;2,4,6-trinitrophenol is a chemical compound that combines the structural features of 3-aminoquinazolin-4-one and 2,4,6-trinitrophenol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoquinazolin-4-one typically involves the cyclization of o-aminobenzamides with various reagents. For example, a copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines can efficiently produce quinazolin-4-ones . Another method involves the use of CuI/4-hydroxy-l-proline catalyzed coupling of N-substituted o-bromobenzamides with formamide at 80°C .

2,4,6-Trinitrophenol is industrially produced by the nitration of phenol with a mixture of sulfuric acid and nitric acid. The reaction conditions are carefully controlled to ensure the formation of the trinitro compound .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoquinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in radical methylation/sp3 C-H amination/oxidation reactions . It also undergoes unusual alkaline recyclization into new 1,3,4-oxadiazoles under the action of aqueous solutions of alkali, hydrazine, and primary aliphatic amines .

2,4,6-Trinitrophenol is known for its explosive properties and can undergo nitration and reduction reactions. It is also used in the synthesis of other nitroaromatic compounds .

Common Reagents and Conditions: Common reagents for the reactions involving 3-aminoquinazolin-4-one include copper catalysts, dicumyl peroxide, and various bases such as tBuOK . For 2,4,6-trinitrophenol, common reagents include sulfuric acid, nitric acid, and reducing agents like hydrazine hydrate .

Major Products Formed: The major products formed from the reactions of 3-aminoquinazolin-4-one include quinazolinones and 1,3,4-oxadiazoles . For 2,4,6-trinitrophenol, the major products include various nitroaromatic compounds .

Scientific Research Applications

3-Aminoquinazolin-4-one derivatives have shown potential as potent inhibitors of SARS-CoV-2, with improved synthesis and pharmacokinetic properties . They are also used as organocatalysts for the reduction of aromatic nitro compounds .

2,4,6-Trinitrophenol is widely used in the detection of explosives and as a reagent in chemical synthesis. It is also utilized in the preparation of metal-organic frameworks for selective sensing applications .

Mechanism of Action

The mechanism of action of 3-aminoquinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit SARS-CoV-2 by targeting specific viral proteins . The compound can also act as an organocatalyst, facilitating the reduction of nitroarenes by activating hydrazine hydrate .

2,4,6-Trinitrophenol exerts its effects through its strong electron-withdrawing properties, making it a powerful oxidizing agent. It can form complexes with various metal ions, enhancing its reactivity in chemical synthesis .

Comparison with Similar Compounds

Similar compounds to 3-aminoquinazolin-4-one include other quinazolinone derivatives, which also exhibit diverse biological activities and catalytic properties . 2,4,6-Trinitrophenol is similar to other nitroaromatic compounds such as 2,4,6-trinitrotoluene (TNT) and nitrobenzene, which are also used as explosives and reagents in chemical synthesis .

List of Similar Compounds:- Quinazolinone derivatives

- 2,4,6-Trinitrotoluene (TNT)

- Nitrobenzene

- 2-Nitrotoluene

Properties

CAS No. |

62176-70-9 |

|---|---|

Molecular Formula |

C14H10N6O8 |

Molecular Weight |

390.26 g/mol |

IUPAC Name |

3-aminoquinazolin-4-one;2,4,6-trinitrophenol |

InChI |

InChI=1S/C8H7N3O.C6H3N3O7/c9-11-5-10-7-4-2-1-3-6(7)8(11)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,9H2;1-2,10H |

InChI Key |

PPFCSYZNYBTKHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol](/img/structure/B14546866.png)

amino}pentan-1-OL](/img/structure/B14546880.png)

![Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]-](/img/structure/B14546891.png)